molecular formula C13H14N2O3 B12821538 Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate

Cat. No.: B12821538
M. Wt: 246.26 g/mol
InChI Key: BGLAKIDPGAFNDI-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of an ethyl ester group at the 5-position, a benzyloxy group at the 3-position, and a pyrazole ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.

    Esterification: The carboxylic acid group at the 5-position of the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(phenoxy)-1H-pyrazole-5-carboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position instead of the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H13N2O3 and a molecular weight of approximately 246.26 g/mol. The compound features a benzyloxy group at the 3-position and a carboxylate moiety at the 5-position of the pyrazole ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances binding affinity to hydrophobic pockets in proteins, while the pyrazole ring facilitates hydrogen bonding and π-π interactions. These interactions can modulate target protein activities, leading to various biological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor modulation : It can alter receptor activity, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several key biological activities of this compound:

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound effectively reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory responses in various diseases.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylateContains a phenyl group instead of benzyloxyDifferent substitution pattern affects reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylateCarboxylate at the 4-positionVariation in position influences biological activity
Ethyl 3-methyl-1H-pyrazole-5-carboxylic acidMethyl group instead of benzyloxyAlters solubility and reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-3-carboxylateCarboxylate at the 3-positionDifferent spatial orientation may affect binding

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-phenylmethoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-2-17-13(16)11-8-12(15-14-11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)

InChI Key

BGLAKIDPGAFNDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OCC2=CC=CC=C2

Origin of Product

United States

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